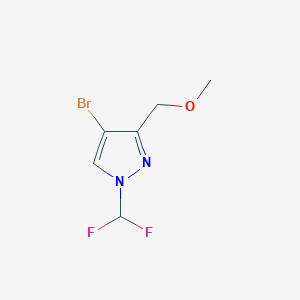

4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCTZYEMAHXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromine, difluoromethyl, and methoxymethyl groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques to ensure high yield and purity. This can include optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and solvents. The process may also involve purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

Medicine: It may have potential therapeutic applications due to its unique chemical properties and biological activity.

Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. The difluoromethyl and methoxymethyl groups may play a role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Analogs and Substitution Effects

The table below summarizes critical differences between the target compound and its analogs:

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The trifluoromethyl group (in 2222511-94-4) at C3 significantly increases electron withdrawal compared to the methoxymethyl group in the target compound. This alters reactivity in nucleophilic substitution or cross-coupling reactions .

- The difluoromethyl group at C1 in the target compound provides moderate electron withdrawal, balancing stability and reactivity .

Steric Hindrance:

Physicochemical Properties

Lipophilicity:

- Ethoxymethyl-substituted analogs (e.g., discontinued compound in ) exhibit higher logP values than the target’s methoxymethyl group, enhancing lipid solubility but possibly reducing aqueous solubility.

- Trifluoromethyl groups (e.g., 2222511-94-4) further increase hydrophobicity, which may impact bioavailability .

Thermal Stability:

- Difluoromethyl-substituted pyrazoles generally show higher thermal stability than methyl analogs due to stronger C–F bonds .

Biological Activity

4-Bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

- Molecular Formula : C5H6BrF2N2O

- Molecular Weight : 215.02 g/mol

- CAS Number : 1089212-38-3

Biological Activity Overview

The biological activity of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been investigated in several studies, focusing on its effects against various biological targets.

Antifungal Activity

Recent research has highlighted the antifungal properties of pyrazole derivatives. A study synthesized several 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating significant antifungal activity against phytopathogenic fungi. Among these, compounds similar to 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole showed promising results, with some exhibiting higher efficacy than standard antifungal agents like boscalid .

Anticancer Potential

Pyrazoles have also been studied for their anticancer properties. A series of pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer cells). Notably, compounds containing bromine and chlorine substituents exhibited enhanced cytotoxicity. The combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, suggesting potential for improved therapeutic strategies in treating certain breast cancer subtypes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the pyrazole ring significantly influences biological activity. The difluoromethyl and methoxymethyl groups appear to enhance the compound's interaction with biological targets, contributing to its antifungal and anticancer properties.

Table: Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Antifungal | 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole | Phytopathogenic fungi | High |

| Anticancer | Similar pyrazole derivatives | MCF-7, MDA-MB-231 cells | Moderate to High |

Case Studies

- Antifungal Study : In vitro assays demonstrated that certain pyrazole derivatives inhibited the growth of seven phytopathogenic fungi more effectively than traditional fungicides. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and fungal enzymes .

- Cytotoxicity Assay : A study assessed the cytotoxic effects of various pyrazoles on breast cancer cell lines. The results indicated that compounds with bromine substituents significantly increased cell death rates compared to controls. This suggests that modifications in the chemical structure can lead to enhanced therapeutic effects .

Q & A

Q. What are the common synthetic strategies for preparing 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole and its derivatives?

Pyrazole derivatives are typically synthesized via cyclization, functionalization, and multi-step acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization of hydrazines with β-ketoesters, followed by formylation and oxidation . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed to introduce triazole moieties, as demonstrated in the synthesis of hybrid pyrazole-triazole compounds under optimized conditions (50°C, 16 hours) with yields up to 61% .

Q. How is X-ray crystallography utilized in confirming the structure of pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural elucidation. For instance, the crystal structure of 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole revealed bond lengths (C–C: 1.38–1.48 Å) and dihedral angles between aromatic rings, confirming regioselectivity and steric effects .

Q. What spectroscopic techniques are essential for characterizing substituted pyrazoles?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. For example, -NMR of 1-(1-(4-bromobenzyl)-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole confirmed methoxy proton signals at δ 3.82 ppm and pyrazole protons at δ 7.20–8.10 ppm . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. What methodologies address regioselectivity challenges during pyrazole functionalization?

Regioselectivity in pyrazole substitution is influenced by electronic and steric factors. For example, bromination at the 4-position of pyrazole is favored due to electron-withdrawing groups (e.g., difluoromethyl) directing electrophilic attack . Computational modeling (DFT) can predict reactive sites, while orthogonal protecting groups (e.g., methoxymethyl) enable sequential functionalization .

Q. How can researchers resolve discrepancies in spectroscopic data for substituted pyrazoles?

Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Purification via column chromatography (e.g., silica gel, eluent: CHCl/MeOH) and recrystallization (ethanol/water) are recommended. For example, conflicting -NMR signals in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were resolved by confirming the absence of keto-enol tautomerism via SC-XRD .

Q. What strategies optimize reaction yields in multi-step pyrazole syntheses?

Yield optimization involves:

- Catalyst screening : Copper sulfate/sodium ascorbate in CuAAC improves triazole formation efficiency (yield: 60–61%) .

- Solvent selection : THF/water (1:1) enhances solubility of intermediates .

- Temperature control : Refluxing in DMSO for 18 hours increased cyclization yields to 65% in triazole synthesis .

Biological and Pharmacological Research

Q. What biological screening approaches are applied to pyrazole-based compounds?

Pyrazole derivatives are screened for antimicrobial, antitumor, and enzyme inhibition activity. For example, 1,2,3-triazol-4-yl-pyrazolylthiazoles showed antibacterial activity against E. coli (MIC: 8–32 µg/mL) via agar dilution assays . Molecular docking studies (e.g., with carbonic anhydrase IX) rationalize structure-activity relationships .

Q. How are pyrazole derivatives evaluated for enzyme inhibition?

Enzymatic assays (e.g., fluorescence polarization) measure IC values. For instance, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole exhibited inhibition of carbonic anhydrase isoforms (CAH1, CAH2) at nanomolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.